molecular formula C8H14N2 B1280102 1-tert-Butyl-5-methyl-1H-imidazole CAS No. 61278-64-6

1-tert-Butyl-5-methyl-1H-imidazole

Cat. No. B1280102
CAS RN: 61278-64-6
M. Wt: 138.21 g/mol
InChI Key: DJLWZABXSFEEHD-UHFFFAOYSA-N
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Description

“1-tert-Butyl-5-methyl-1H-imidazole” is a chemical compound that belongs to the family of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The current literature provides much information about the synthesis, functionalization, and biological role of imidazole .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-5-methyl-1H-imidazole” is C8H14N2 . It is a structure that, despite being small, has a unique chemical complexity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Synthesis of Functional Molecules

Imidazoles, including 1-tert-Butyl-5-methyl-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

Imidazole compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Derivatives of 1,3-diazole, a type of imidazole, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Building Block for Biologically Active Molecules

1-tert-Butyl-5-methyl-1H-imidazole is a building block for the synthesis of various biologically active molecules. It has applications in biochemistry, pharmacology, and materials science.

Intermediate in Synthesis of Cationic Cyclodextrin

1-Butylimidazole, a related compound, is formed as an intermediate during the synthesis of a cationic cyclodextrin . This cyclodextrin is used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .

Ligand in Coordination Chemistry

1-Butylimidazole acts as an N-coordinated ligand , which means it can bind to a central metal atom to form a coordination complex. This property is useful in various areas of chemistry, including catalysis and materials science .

Future Directions

Imidazole and its derivatives have been found to have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the future directions of “1-tert-Butyl-5-methyl-1H-imidazole” could involve further exploration of its potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

1-tert-butyl-5-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7-5-9-6-10(7)8(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLWZABXSFEEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494118
Record name 1-tert-Butyl-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-5-methyl-1H-imidazole

CAS RN

61278-64-6
Record name 1-tert-Butyl-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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